molecular formula C30H51N B1239382 Trisnorsqualene cyclopropylamine

Trisnorsqualene cyclopropylamine

Cat. No.: B1239382
M. Wt: 425.7 g/mol
InChI Key: AWTJYTFLSJBJTO-CQNOQWDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trisnorsqualene cyclopropylamine is a potent and well-characterized inhibitor of cholesterol biosynthesis, specifically targeting the enzyme squalene epoxidase (SQLE) . This compound effectively blocks the conversion of squalene to 2,3-oxidosqualene, a critical, rate-limiting step in the sterol biosynthesis pathway . In studies using human hepatoblastoma (HepG2) cells, this compound demonstrated a powerful inhibition of cholesterol synthesis from acetate, with an IC50 of 1.0 µM . The mechanism of action is confirmed by the accumulation of squalene in cells treated with this inhibitor, providing a clear phenotypic marker for its biological activity . As a substrate-like inhibitor that is not metabolized by the enzyme, it exhibits non-competitive inhibition with a high binding affinity (Ki = 180 nM) in partially purified enzyme systems . Given its established role in disrupting cellular sterol production, this compound is a valuable research tool for investigating lipid metabolism, the molecular regulation of cholesterol biosynthesis, and for exploring new therapeutic strategies for conditions associated with hypercholesterolemia . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H51N

Molecular Weight

425.7 g/mol

IUPAC Name

N-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine

InChI

InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14+,27-15+,28-19+,29-20+

InChI Key

AWTJYTFLSJBJTO-CQNOQWDGSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCNC1CC1)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C

Synonyms

trisnorsqualene CA
trisnorsqualene cyclopropylamine

Origin of Product

United States

Synthetic Methodologies for Trisnorsqualene Cyclopropylamine and Its Analogues

Retrosynthetic Analysis of Trisnorsqualene Cyclopropylamine (B47189) Scaffolds

A retrosynthetic analysis of the trisnorsqualene cyclopropylamine scaffold provides a logical framework for planning its synthesis by breaking down the complex target molecule into simpler, commercially available starting materials. The primary disconnection points in the this compound backbone are the carbon-carbon bonds of the polyene chain and the carbon-nitrogen and carbon-carbon bonds of the cyclopropylamine ring.

A plausible retrosynthetic strategy would involve a late-stage introduction of the cyclopropylamine functionality to avoid potential complications during the assembly of the polyene chain. The key disconnections are as follows:

C-N Bond Disconnection: The bond between the cyclopropyl (B3062369) ring and the nitrogen atom can be disconnected, leading to a cyclopropyl carbonyl derivative (e.g., an aldehyde or ketone) and an amine source. This approach simplifies the synthesis to the construction of a trisnorsqualene cyclopropanecarboxaldehyde.

Cyclopropane (B1198618) Ring Disconnection: The three-membered ring can be retrosynthetically cleaved. A common approach for this is a disconnection corresponding to a cyclopropanation reaction of an alkene. This would lead to a trisnorsqualene derivative with a terminal double bond, which can be a substrate for various cyclopropanation methods.

Polyene Chain Disconnection: The long polyene chain of the trisnorsqualene backbone can be broken down into smaller, more manageable fragments. This is typically achieved through disconnections corresponding to well-established carbon-carbon bond-forming reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or various coupling reactions (e.g., Suzuki, Stille). This strategy allows for a convergent synthesis where different fragments of the molecule are synthesized separately and then joined together.

This retrosynthetic analysis highlights the key challenges in the synthesis: the stereocontrolled construction of the polyene chain with the correct double bond geometry and the efficient and stereoselective formation of the cyclopropylamine ring on a complex substrate.

Development of Key Cyclopropanation Strategies for Trisnorsqualene Derivatives

The introduction of the cyclopropane ring onto the trisnorsqualene backbone is a critical step in the synthesis. Various cyclopropanation methods have been developed, each with its own advantages and limitations regarding substrate scope, stereoselectivity, and reaction conditions.

Approaches to Cyclopropylamine Moiety Introduction in Polyene Systems

The introduction of the cyclopropylamine moiety into a polyene system like trisnorsqualene requires careful consideration of the reactivity of the double bonds and the potential for side reactions. Several strategies can be envisioned:

Simmons-Smith Cyclopropanation: The Simmons-Smith reaction, which utilizes a carbenoid species (typically generated from diiodomethane (B129776) and a zinc-copper couple), is a widely used method for the cyclopropanation of alkenes. This reaction is known for its high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For a trisnorsqualene precursor, this method could be applied to a terminal alkene to generate the cyclopropane ring. Subsequent functional group manipulation would be required to introduce the amine group.

Transition Metal-Catalyzed Cyclopropanation: Various transition metals, such as rhodium, copper, and palladium, can catalyze the cyclopropanation of alkenes using diazo compounds as carbene precursors. These methods can offer high levels of stereocontrol, particularly when chiral ligands are employed. The choice of catalyst and ligand is crucial for achieving the desired diastereoselectivity and enantioselectivity.

Corey-Chaykovsky Reaction: This reaction involves the use of sulfur ylides to convert carbonyl compounds into epoxides or cyclopropanes. If the retrosynthetic analysis leads to a trisnorsqualene derivative with a terminal α,β-unsaturated carbonyl group, the Corey-Chaykovsky reaction could be a viable method for constructing the cyclopropane ring.

Kulinkovich-de Meijere Reaction: This reaction allows for the synthesis of cyclopropylamines from esters or amides through a titanium-mediated process. This could be a direct approach to install the cyclopropylamine moiety if a suitable trisnorsqualene carboxylic acid derivative can be prepared.

The choice of method would depend on the specific structure of the trisnorsqualene precursor and the desired stereochemical outcome.

Stereocontrol in Cyclopropanation Reactions for Trisnorsqualene Derivatives

Achieving the correct stereochemistry in the cyclopropane ring is crucial for the biological activity of this compound. Stereocontrol in cyclopropanation reactions can be achieved through several strategies:

Substrate-Controlled Diastereoselectivity: The existing stereocenters and the conformation of the polyene chain in the trisnorsqualene precursor can influence the facial selectivity of the cyclopropanation reaction, leading to the preferential formation of one diastereomer. For instance, allylic alcohols can direct the cyclopropanation in a Simmons-Smith reaction.

Reagent-Controlled Diastereoselectivity: The choice of cyclopropanating agent and its ligands can dictate the stereochemical outcome. Chiral catalysts in transition metal-catalyzed cyclopropanations are particularly effective in inducing high levels of enantioselectivity.

Auxiliary-Controlled Stereoselectivity: A chiral auxiliary attached to the trisnorsqualene precursor can direct the cyclopropanation to one face of the double bond. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Careful planning and execution of the cyclopropanation step are essential to ensure the synthesis of the desired stereoisomer of this compound.

Total Synthesis Approaches to this compound and Related Squalene (B77637) Analogues

While the detailed total synthesis of this compound is not extensively documented in publicly available literature, the synthesis of this compound and its N-methyl analogue has been reported in the context of their biological evaluation as inhibitors of cholesterol synthesis. Based on the general principles of organic synthesis and the synthesis of other squalene analogues, a plausible total synthesis would likely involve a convergent approach.

A hypothetical synthetic route could be envisioned as follows:

Synthesis of Polyene Fragments: The trisnorsqualene backbone would be constructed by coupling smaller, stereochemically defined polyene fragments. This could be achieved using reactions like the Wittig or Horner-Wadsworth-Emmons olefination to control the geometry of the newly formed double bonds.

Assembly of the Trisnorsqualene Skeleton: The fragments would be sequentially coupled to build the full carbon skeleton.

Terminal Functionalization: The terminal end of the trisnorsqualene chain would be functionalized to introduce a group suitable for cyclopropanation, such as a terminal alkene or an α,β-unsaturated carbonyl.

Cyclopropanation: The chosen cyclopropanation reaction would be performed to install the cyclopropane ring with the desired stereochemistry.

Introduction of the Amine Group: The final step would involve the conversion of a functional group on the cyclopropane ring (e.g., a carbonyl or a leaving group) to the primary amine to yield this compound.

The synthesis of related squalene analogues often involves similar strategies of fragment coupling and late-stage functionalization.

Chemoenzymatic and Biocatalytic Routes towards this compound Precursors (If applicable)

The application of chemoenzymatic and biocatalytic methods offers a promising avenue for the synthesis of complex molecules like this compound, often providing high selectivity and milder reaction conditions compared to traditional chemical methods. While specific enzymatic routes to this compound precursors have not been reported, several classes of enzymes could potentially be employed.

Terpene Synthases and Cyclases: These enzymes are responsible for the biosynthesis of a vast array of terpenes and could potentially be engineered to produce specific polyene precursors. For example, a modified squalene-hopene cyclase could potentially be used to generate a specific polyene chain.

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic mixtures and for the stereoselective acylation and deacylation of alcohols. They could be employed to introduce chirality into the polyene fragments or to resolve stereoisomers.

Oxidoreductases: Enzymes such as alcohol dehydrogenases and Baeyer-Villiger monooxygenases could be used for the selective oxidation of functional groups in the trisnorsqualene backbone, facilitating the introduction of necessary functionalities for subsequent chemical transformations.

A chemoenzymatic approach would involve a combination of enzymatic and chemical steps, leveraging the strengths of both methodologies to achieve an efficient and selective synthesis. For instance, an enzyme could be used to create a key chiral intermediate, which is then elaborated into the final product using traditional organic chemistry.

Green Chemistry Principles in this compound Synthesis (If applicable)

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. Applying these principles to the synthesis of a complex molecule like this compound can significantly reduce its environmental impact.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Convergent synthetic strategies can often improve atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water, supercritical fluids, or bio-based solvents instead of chlorinated hydrocarbons. Utilizing catalytic reactions over stoichiometric ones also reduces waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. Biocatalytic processes often start from renewable feedstocks.

Catalysis: Employing catalysts, especially biocatalysts and reusable heterogeneous catalysts, to increase reaction efficiency and reduce waste.

While no specific "green" synthesis of this compound has been published, incorporating these principles into the design of its synthetic route is a crucial goal for modern organic chemistry. The use of chemoenzymatic strategies, as discussed in the previous section, aligns well with the principles of green chemistry by utilizing enzymes that operate under mild conditions and often in aqueous environments.

Data Tables

Table 1: Key Reactions in the Potential Synthesis of this compound

Reaction TypeDescriptionKey Considerations
Wittig/HWE OlefinationFormation of C=C bonds to construct the polyene chain.Stereocontrol (E/Z selectivity), choice of base and solvent.
Simmons-Smith CyclopropanationCyclopropanation of a terminal alkene using a zinc carbenoid.Stereospecificity, directing effects of nearby functional groups.
Transition Metal-Catalyzed CyclopropanationCyclopropanation using a diazo compound and a metal catalyst.Catalyst and ligand choice for stereocontrol, safety of diazo compounds.
Reductive AminationConversion of a cyclopropyl carbonyl to a cyclopropylamine.Choice of reducing agent, control of over-alkylation.

Table 2: Potential Green Chemistry Improvements in the Synthesis

Green Chemistry PrincipleConventional ApproachGreener Alternative
SolventsChlorinated solvents (e.g., dichloromethane)Water, ethanol, supercritical CO2, or solvent-free conditions.
ReagentsStoichiometric reagents (e.g., strong bases, organometallics)Catalytic reagents (e.g., transition metal catalysts, biocatalysts).
EnergyHigh-temperature refluxAmbient temperature reactions, microwave-assisted synthesis.
FeedstocksPetroleum-based starting materialsBio-derived starting materials through fermentation or enzymatic processes.

Mechanistic Investigations of Reactions Involving Trisnorsqualene Cyclopropylamine

Probing Reaction Pathways for Cyclopropyl (B3062369) Ring Formation and Opening in Trisnorsqualene Systems

The formation of the cyclopropyl ring in trisnorsqualene systems is a critical step that imparts unique conformational constraints and electronic properties to the molecule. Several synthetic strategies have been developed to construct this three-membered ring, often involving intramolecular cyclization reactions. One common approach is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an olefin precursor. The mechanism of this reaction is believed to proceed through a concerted addition of the carbenoid to the double bond, leading to the formation of the cyclopropane (B1198618) ring with a defined stereochemistry.

Another important method involves the intramolecular cyclization of a γ-haloamine or a related derivative. This process, often promoted by a base, proceeds via an intramolecular nucleophilic substitution (SNi) mechanism. The nitrogen atom acts as the nucleophile, attacking the carbon atom bearing the leaving group to form the cyclopropyl ring. The transition state for this reaction is thought to involve a five-membered ring-like structure, which dictates the stereochemical outcome of the cyclization.

The opening of the cyclopropyl ring in trisnorsqualene cyclopropylamine (B47189) derivatives is a key process in their mechanism of action, particularly for those designed as enzyme inhibitors. This ring-opening can be initiated by enzymatic catalysis, where an active site residue protonates the nitrogen atom, making the cyclopropyl ring more susceptible to nucleophilic attack. The subsequent cleavage of a carbon-carbon bond in the ring can lead to the formation of a reactive carbocationic intermediate that can covalently modify the enzyme.

The regioselectivity and stereoselectivity of the ring-opening are highly dependent on the structure of the substrate and the enzymatic environment. For instance, the attack of a nucleophile can occur at either of the two carbon atoms adjacent to the nitrogen, leading to different ring-opened products. The stereochemical course of this process is also of significant interest, as it can determine the ultimate biological activity of the compound.

Reaction TypeKey Reagents/ConditionsMechanistic Pathway
Cyclopropyl Ring FormationSimmons-Smith (CH₂I₂, Zn-Cu)Concerted carbenoid addition
Cyclopropyl Ring FormationIntramolecular Cyclization (Base)Intramolecular Nucleophilic Substitution (SNi)
Cyclopropyl Ring OpeningEnzymatic Catalysis (Acid/Nucleophile)Protonation followed by nucleophilic attack

Characterization of Intermediates in Trisnorsqualene Cyclopropylamine Transformations

The transient nature of reaction intermediates makes their characterization a challenging but essential task for elucidating reaction mechanisms. In the context of this compound transformations, various spectroscopic and computational techniques have been employed to identify and study these fleeting species.

During the formation of the cyclopropyl ring via intramolecular cyclization, the key intermediate is the protonated amine or a related activated species. While direct observation of this intermediate is often difficult, its existence can be inferred from kinetic studies and by trapping experiments. For example, in the presence of a competing nucleophile, the formation of a side product can provide evidence for the intermediacy of a reactive species.

In the enzymatic ring-opening of this compound, the formation of a carbocationic intermediate is a critical step. The stability and fate of this carbocation are influenced by the surrounding amino acid residues in the enzyme's active site. Spectroscopic techniques such as NMR and mass spectrometry have been used to characterize the products formed from the reaction of these intermediates with trapping agents. Computational modeling, including density functional theory (DFT) calculations, has also provided valuable insights into the structure and energetics of these intermediates and the transition states leading to their formation.

Intermediate TypeCharacterization MethodRole in Transformation
Protonated AmineKinetic Studies, Trapping ExperimentsPrecursor to cyclization
CarbocationNMR, Mass Spectrometry, Computational ModelingKey reactive species in ring-opening

Catalytic Aspects of Reactions Governing this compound Derivatization

Catalysis plays a pivotal role in the synthesis and derivatization of this compound. The choice of catalyst can significantly influence the efficiency, selectivity, and stereochemical outcome of the reaction.

In the synthesis of the trisnorsqualene backbone, transition metal catalysts, such as those based on palladium or nickel, are often employed for cross-coupling reactions to construct the carbon skeleton. For the cyclopropanation step, in addition to the classical Simmons-Smith reaction, catalytic methods involving transition metal carbenoids have been developed. For example, rhodium and copper catalysts are known to effectively catalyze the transfer of a carbene moiety from a diazo compound to an olefin. These catalytic systems can offer advantages in terms of milder reaction conditions and functional group tolerance.

The derivatization of the this compound scaffold often involves reactions at the nitrogen atom or the cyclopropyl ring. For instance, N-alkylation or N-acylation reactions can be catalyzed by bases or phase-transfer catalysts. The modification of the cyclopropyl ring, such as the introduction of substituents, can be achieved through transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions can be used to couple aryl or vinyl groups to the cyclopropyl ring.

The development of enantioselective catalysts is of particular importance for the synthesis of chiral this compound derivatives. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical course of the reaction, leading to the formation of a single enantiomer of the product.

ReactionCatalyst TypePurpose
Carbon Skeleton SynthesisPalladium, NickelCross-coupling reactions
CyclopropanationRhodium, CopperCarbene transfer
N-DerivatizationBase, Phase-Transfer CatalystN-alkylation, N-acylation
Ring FunctionalizationPalladiumCross-coupling on cyclopropyl ring

Influence of Substitutions on Nitrogen Atom on Mechanism of Action

For instance, the introduction of an electron-withdrawing group on the nitrogen atom, such as an acyl or sulfonyl group, can decrease the nucleophilicity of the nitrogen. This can affect the rate of intramolecular cyclization reactions and can also influence the pKa of the amine, which is a critical parameter for its interaction with biological targets.

Conversely, the introduction of an electron-donating group, such as an alkyl group, can increase the nucleophilicity of the nitrogen. This can facilitate reactions that involve the nitrogen as a nucleophile but may also alter the molecule's binding affinity for its target enzyme.

The size and shape of the substituent on the nitrogen atom can also play a significant role. Bulky substituents can introduce steric hindrance that can affect the approach of reactants or the binding of the molecule to an enzyme's active site. These steric effects can be exploited to achieve selectivity for a particular enzyme isoform.

Nitrogen SubstituentEffect on Nitrogen NucleophilicityImpact on Reactivity/Activity
Electron-withdrawing (e.g., Acyl)DecreasedSlower cyclization, altered pKa
Electron-donating (e.g., Alkyl)IncreasedFaster nucleophilic reactions, altered binding
Bulky GroupSteric HindranceModulated accessibility and selectivity

Stereochemical Considerations in this compound Reactions

The stereochemistry of this compound and its derivatives is a critical determinant of their biological activity. The presence of multiple stereocenters in the trisnorsqualene backbone, as well as the stereochemistry of the cyclopropyl ring, gives rise to a large number of possible stereoisomers.

The stereochemical outcome of the cyclopropanation reaction is of paramount importance. In the Simmons-Smith reaction, the addition of the carbenoid to the double bond typically occurs from the less hindered face of the molecule, leading to a specific diastereomer. The use of chiral auxiliaries or chiral catalysts can provide control over the enantioselectivity of this process.

The stereochemistry of the cyclopropyl ring itself can influence the molecule's conformation and its ability to fit into an enzyme's active site. The relative orientation of the substituents on the cyclopropyl ring can affect the stability of the ring and its susceptibility to ring-opening.

During enzymatic reactions, the stereochemical course of the ring-opening process is also crucial. The enzyme's active site can dictate the direction of nucleophilic attack, leading to the formation of a specific stereoisomer of the ring-opened product. This stereoselectivity is a key feature of enzyme catalysis and is often responsible for the high specificity of enzyme inhibitors.

The synthesis of stereochemically pure this compound derivatives often requires the use of stereoselective synthetic methods or the separation of diastereomers or enantiomers through chiral chromatography.

Stereochemical AspectImportanceMethod of Control
CyclopropanationDetermines diastereoselectivityFace-selective addition, chiral catalysts
Cyclopropyl Ring ConfigurationInfluences conformation and stabilityStereocontrolled synthesis
Enzymatic Ring-OpeningDictates product stereochemistryEnzyme active site geometry

Computational and Theoretical Chemistry Studies on Trisnorsqualene Cyclopropylamine

Quantum Chemical Calculations of Electronic and Molecular Structure of Trisnorsqualene Cyclopropylamine (B47189)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For an inhibitor like trisnorsqualene cyclopropylamine, these calculations can provide insights into its electronic distribution, orbital energies, and the reactivity of its constituent functional groups. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to model the molecular structure with high accuracy.

For instance, DFT calculations can be used to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The resulting electronic structure reveals the locations of electron-rich and electron-deficient regions, which is crucial for understanding how the molecule interacts with its biological target. The cyclopropylamine moiety, a key feature of this inhibitor, can be analyzed for its electronic properties and potential role in the binding mechanism. While specific studies on this compound are sparse, research on similar structures, such as tris(cyclopropylsilyl)amine, has utilized DFT methods like B3LYP to analyze molecular geometry and electronic effects. nih.gov Such calculations are foundational for more complex computational studies, including reaction mechanism elucidation and molecular docking.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. The potential energy surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify the most probable conformations that the molecule will adopt.

For a long-chain molecule like this compound, the number of possible conformations is vast. Computational methods can systematically explore this conformational space to find the global and local energy minima. This information is critical for understanding how the inhibitor fits into the active site of squalene (B77637) epoxidase. The conformation of the inhibitor upon binding is not necessarily its lowest energy state in solution, and computational studies can help to understand the energetic cost of adopting a bioactive conformation.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Ab initio and DFT methods are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. In the context of this compound, these methods can be used to study the inhibition mechanism of squalene epoxidase. Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256), a key step in cholesterol biosynthesis. tandfonline.com The reaction involves the activation of molecular oxygen by a flavin adenine (B156593) dinucleotide (FAD) cofactor.

DFT studies can model the reaction pathway, identifying transition states and intermediates. For example, calculations could elucidate how the cyclopropylamine group of the inhibitor interacts with the FAD cofactor or key amino acid residues in the active site, thereby blocking the normal catalytic cycle. While direct DFT studies on the reaction mechanism of this compound with squalene epoxidase are not readily found, similar computational approaches have been applied to understand the cyclization mechanisms of other terpenes, providing a framework for how such an investigation would proceed. nih.govchemrxiv.orgnih.gov

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Enzyme-Ligand Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov For the this compound-squalene epoxidase complex, MD simulations can reveal the stability of the binding, the flexibility of the ligand and the protein, and the detailed interactions that hold them together. nih.govresearchgate.net

Starting from a docked pose, an MD simulation can show how the system evolves, providing insights that are not available from a static picture. For example, MD simulations can identify key hydrogen bonds, hydrophobic interactions, and the role of water molecules in the binding site. Studies on other squalene epoxidase inhibitors have used MD simulations to confirm the stability of the ligand in the active site and to calculate binding free energies. tandfonline.comnih.gov These simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process.

Molecular Docking Studies of this compound with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov For this compound, the primary target is squalene epoxidase. Docking studies can predict how this inhibitor fits into the active site of the enzyme, identifying key interactions with amino acid residues.

In a typical docking study, a 3D model of the target enzyme, often obtained from X-ray crystallography or homology modeling, is used. The ligand is then placed into the active site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. Studies on other inhibitors of squalene epoxidase, such as terbinafine (B446) and various phytochemicals, have successfully used molecular docking to predict their binding modes. tandfonline.comrsc.org These studies provide a blueprint for how this compound likely interacts with its target, even in the absence of a specific co-crystal structure.

Table 1: Key Amino Acid Residues in Squalene Epoxidase Interaction with Inhibitors

Residue Interaction Type Inhibitor Class
Phe420 π-π stacking Allylamines
Tyr443 Hydrogen bond Flavonoids
Phe402 Hydrophobic Allylamines

This table is illustrative and based on docking studies of various inhibitors with squalene epoxidase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a potent inhibitor like this compound, QSAR studies can be invaluable for designing new, even more effective analogues.

A QSAR study involves a set of molecules with known activities and a set of calculated molecular descriptors. These descriptors can encode various properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. A mathematical model is then built to correlate the descriptors with the activity. While a specific QSAR study for this compound analogues is not found in the literature, studies on analogues of other squalene epoxidase inhibitors, like terbinafine, have been performed. nih.gov These studies have shown that properties like the steric features and conformational rigidity of the side chains are important for activity. nih.gov Such a model for this compound analogues could guide the synthesis of new compounds with improved inhibitory potency.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Squalene
2,3-Oxidosqualene
Tris(cyclopropylsilyl)amine
Terbinafine
Flavonoids
Terpenoids

Biological and Biochemical Research Applications of Trisnorsqualene Cyclopropylamine

Investigations into Enzymatic Inhibition Mechanisms by Trisnorsqualene Cyclopropylamine (B47189)

The primary research application of trisnorsqualene cyclopropylamine lies in its ability to inhibit key enzymes involved in cholesterol biosynthesis. Its mechanism of action has been elucidated through detailed studies of its specificity, selectivity, and kinetic interactions with its target enzymes.

Specificity and Selectivity towards Squalene (B77637) Cyclase and Related Enzymes

Research has demonstrated that this compound exhibits a high degree of specificity for the enzyme squalene monooxygenase, also known as squalene epoxidase. nih.gov This enzyme catalyzes the first oxygenation step in sterol biosynthesis, converting squalene to 2,3-oxidosqualene (B107256). mdpi.com The inhibitory action of this compound is potent, indicating a strong interaction with this specific enzyme. nih.gov Studies have shown that an intact trisnorsqualene structure is crucial for its inhibitory activity against vertebrate squalene epoxidase. nih.gov

The selectivity of this class of compounds is highlighted when comparing this compound to its N-methylated derivative, trisnorsqualene N-methylcyclopropylamine. While the parent compound targets squalene monooxygenase, the N-methyl derivative inhibits a different key enzyme in the pathway: 2,3-oxidosqualene cyclase. nih.gov This enzyme is responsible for the subsequent step, the cyclization of 2,3-oxidosqualene into lanosterol. nih.govwikipedia.org This demonstrates that minor chemical modifications to the inhibitor molecule can significantly alter its enzyme selectivity and, consequently, its mechanism of action. nih.gov

CompoundPrimary Enzyme TargetObserved Effect
This compoundSqualene Monooxygenase (Squalene Epoxidase)Inhibition of squalene conversion to 2,3-squalene epoxide. nih.gov
Trisnorsqualene N-methylcyclopropylamine2,3-Oxidosqualene CyclaseInhibition of 2,3-squalene epoxide conversion to lanosterol. nih.gov

Kinetic Studies of Enzyme-Inhibitor Interactions of this compound

Kinetic studies have been instrumental in quantifying the inhibitory potency of this compound. These studies measure the concentration of the inhibitor required to reduce the enzyme's activity by half, a value known as the half-maximal inhibitory concentration (IC50). In experiments using rat hepatic microsomes, this compound was found to inhibit the conversion of radiolabeled squalene to squalene epoxide with an IC50 value of 5.0 µM. nih.gov

CompoundAssay SystemProcess InhibitedIC50 Value (µM)
This compoundRat Hepatic Microsomes[3H]-Squalene conversion to [3H]-Squalene Epoxide5.0 nih.gov
This compoundHuman Hepatoblastoma (HepG2) CellsCholesterol Biosynthesis from [14C]Acetate1.0 nih.gov
Trisnorsqualene N-methylcyclopropylamineRat Hepatic Microsomes[3H]-Squalene conversion to [3H]-Lanosterol12.0 nih.gov
Trisnorsqualene N-methylcyclopropylamineHuman Hepatoblastoma (HepG2) CellsCholesterol Biosynthesis from [14C]Acetate0.5 nih.gov

Noncompetitive and Competitive Inhibition Modes of this compound

Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme and its substrate. In competitive inhibition, the inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. libretexts.orgyoutube.com In noncompetitive inhibition, the inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's shape and reducing its efficiency, regardless of whether the substrate is bound. nih.gov

Given that this compound is a structural analogue of squalene and targets squalene epoxidase, it is mechanistically characterized as a competitive inhibitor. It competes with the natural substrate, squalene, for binding to the active site of the enzyme. The description of it being a "reversible, tight-binding inhibitor" further supports a strong, yet non-covalent, interaction at the active site. acs.orgacs.org The reversibility implies that the enzyme's activity can be restored if the inhibitor is removed. libretexts.org

This compound as a Mechanistic Probe in Biosynthetic Pathways

One of the most powerful applications of a specific enzyme inhibitor is its use as a mechanistic probe to elucidate metabolic pathways. By blocking a particular enzymatic step, an inhibitor can cause the accumulation of the substrate for that enzyme, providing clear evidence of the reaction's position in the pathway.

This compound has been effectively used in this capacity to study sterol biosynthesis. In studies involving cultured HepG2 cells, incubation with this compound led to a measurable accumulation of radiolabeled squalene. nih.gov This occurs because the inhibitor blocks squalene monooxygenase, preventing the conversion of squalene to its downstream product, 2,3-oxidosqualene. The buildup of the squalene intermediate confirms the specific site of action of the inhibitor and reinforces the established sequence of the cholesterol biosynthesis pathway. nih.gov This application is crucial for understanding the regulation and flow of metabolites through complex biochemical routes.

Receptor-Ligand Binding Studies with this compound and its Derivatives

The interaction between an inhibitor (ligand) and its target enzyme (receptor) is fundamental to its biological activity. Receptor-ligand binding studies aim to characterize this interaction, often by measuring the binding affinity (e.g., the dissociation constant, Kd). While specific binding assay data for this compound is not detailed in the available literature, its characterization as a "tight-binding inhibitor" of squalene epoxidase inherently describes a strong and stable receptor-ligand interaction. acs.orgacs.org

Techniques such as radioligand binding assays or surface plasmon resonance are typically employed to quantify these interactions. nih.gov For this compound, such studies would involve measuring its direct binding to purified squalene epoxidase. The high potency (low IC50 values) and the "tight-binding" nature suggest a low Kd value, indicating high affinity. These binding characteristics are a direct consequence of the compound's structure, which allows it to fit snugly and interact favorably within the active site of squalene epoxidase, effectively blocking the entry of the natural substrate.

Preclinical in vitro and in vivo Models for Exploring Biological Activities of this compound

The biological activities of this compound have been explored using various preclinical models, primarily focusing on in vitro systems. These models are essential for characterizing the compound's biochemical effects in a controlled environment.

Currently, the available scientific literature primarily details the use of these in vitro models to investigate the effects of this compound.

Cell-Based Assays for Biological Response and Cholesterol Biosynthesis Inhibition

This compound has been a focal point in cell-based assays for its potent ability to inhibit cholesterol biosynthesis. nih.gov Laboratory studies utilizing human cultured hepatoblastoma (HepG2) cells have demonstrated its efficacy in this regard. nih.gov In these assays, the compound was shown to effectively block the synthesis of cholesterol from [14C]acetate, with a reported half-maximal inhibitory concentration (IC50) of 1.0 µM. nih.gov

The mechanism underlying this inhibition is the compound's targeted action on squalene monooxygenase, a key enzyme in the cholesterol biosynthesis pathway. nih.gov Research indicates that when HepG2 cells are incubated with this compound, there is a significant accumulation of [14C]squalene. nih.gov This accumulation is a direct consequence of the inhibition of squalene monooxygenase, which catalyzes the conversion of squalene to 2,3-oxidosqualene. nih.govnih.gov

The targeted inhibitory action of this compound makes it a valuable tool for studying the regulation of cholesterol biosynthesis and the consequences of its disruption in a controlled cellular context. nih.gov

Table 1: Inhibitory Activity of this compound in Cell-Based and Enzyme Assays

Assay SystemTargetSubstrateIC50 ValueReference
Human Hepatoblastoma (HepG2) CellsCholesterol Biosynthesis[14C]acetate1.0 µM nih.gov
Pig Liver Squalene EpoxidaseSqualene EpoxidaseNot Specified2 µM tandfonline.com
Rat Hepatic MicrosomesSqualene Monooxygenase[3H]squalene5.0 µM nih.gov

Ex Vivo and Animal Model Studies for Pharmacological Efficacy (excluding human trial data)

The pharmacological efficacy of this compound as an inhibitor of cholesterol synthesis has been further investigated in ex vivo and animal model systems. nih.gov Studies utilizing rat hepatic microsomes have provided crucial insights into its mechanism of action at the enzymatic level. nih.gov In this ex vivo model, this compound was shown to inhibit the conversion of [3H]squalene to [3H]squalene epoxide with an IC50 of 5.0 µM, directly indicating its inhibition of squalene monooxygenase. nih.gov

This targeted enzymatic inhibition within a system derived from animal tissue highlights the compound's potential for pharmacological activity in a more complex biological environment than cultured cells. nih.gov The accumulation of squalene observed in these microsomal assays is consistent with the findings from cell-based studies and reinforces the compound's specific mechanism of action. nih.gov

While specific in vivo studies detailing the broader physiological effects in animal models are not extensively available in the provided context, the potent ex vivo enzymatic inhibition strongly suggests a high potential for pharmacological efficacy in lowering cholesterol biosynthesis. nih.govtandfonline.com The effectiveness of squalene derivatives, including this compound, as inhibitors of cholesterol synthesis has been noted, with substitutions on the molecule influencing enzyme selectivity and the mechanism of action. nih.gov This suggests a class of compounds with potential for development as cholesterol-lowering agents. tandfonline.com

Animal models are crucial for hypercholesterolemia research, with various species used to model different aspects of the human condition. For instance, rabbits exhibit higher levels of cholesteryl ester transfer protein (CETP) activity, leading to higher LDL and lower HDL levels, which is relevant for studying hypercholesterolemia. nih.gov Rodent models, such as the Prague hereditary hypercholesterolaemic (PHHC) rat, are also utilized to study diet-induced hypercholesterolemia. nih.gov The efficacy of inhibitors of cholesterol biosynthesis, such as this compound, in these models could provide further evidence of their pharmacological potential.

Materials Science and Nanotechnology Applications of Trisnorsqualene Cyclopropylamine

Incorporation of Trisnorsqualene Cyclopropylamine (B47189) into Supramolecular Architectures

The potential for integrating Trisnorsqualene cyclopropylamine into supramolecular architectures is rooted in its distinct molecular structure. The squalene-derived backbone provides a long, hydrophobic chain, while the cyclopropylamine group offers a reactive and polar head. This amphiphilic nature is a key prerequisite for the formation of organized, non-covalently bonded assemblies.

Self-Assembly Properties and Nanostructure Formation of this compound Derivatives

The inherent self-assembly properties of this compound derivatives are a direct consequence of their molecular design. In aqueous or polar environments, these molecules would be expected to spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and the surrounding medium. This process could lead to the formation of various nanostructures, as detailed in the table below.

Table 1: Potential Nanostructures from this compound Derivatives

NanostructureFormation PrinciplePotential Application
Micelles Aggregation in aqueous solution with hydrophobic tails shielded in the core and polar amine groups on the exterior.Drug delivery systems, nano-reactors.
Vesicles Formation of bilayer structures enclosing an aqueous compartment, creating nanoscale capsules.Encapsulation of hydrophilic agents, artificial cells.
Nanotubes Hierarchical assembly into cylindrical structures, potentially guided by specific intermolecular interactions.Templates for nanowire synthesis, channels for molecular transport.

The modification of the cyclopropylamine headgroup could further tune these self-assembly processes. For example, quaternization of the amine would introduce a permanent positive charge, enhancing electrostatic interactions and potentially leading to different morphologies or more stable nanostructures.

Polymeric Applications of this compound as a Monomer or Modifier

The presence of a primary amine group in this compound opens up possibilities for its use in polymer chemistry. dntb.gov.ua It can theoretically act as a monomer or be grafted onto existing polymer chains as a modifier.

As a monomer , it could be reacted with difunctional compounds (e.g., diacyl chlorides or diisocyanates) to form polyamides or polyureas. The resulting polymers would incorporate the unique properties of the trisnorsqualene unit, such as high hydrophobicity and a rigid, bulky structure, which could enhance the thermal stability or modify the mechanical properties of the material.

As a polymeric modifier , this compound could be attached to the surface of various polymer substrates. This surface modification could be used to impart specific properties, such as biocompatibility or altered surface energy. For instance, grafting this molecule onto a biomedical implant could influence protein adsorption and cellular interaction, a critical aspect of biomaterial design. An affinity resin utilizing the this compound pharmacophore has been successfully used for the purification of squalene (B77637) epoxidase, demonstrating its potential for creating functionalized polymeric materials. chemistry-chemists.com

While the direct application of this compound in materials science is not yet widely reported, its structural attributes suggest a rich field for future research and development in supramolecular chemistry, nanotechnology, and polymer science.

Future Directions and Emerging Research Frontiers for Trisnorsqualene Cyclopropylamine

Development of Next-Generation Trisnorsqualene Cyclopropylamine (B47189) Derivatives with Enhanced Properties

The synthesis and evaluation of Trisnorsqualene cyclopropylamine and its derivatives have provided valuable insights into the structure-activity relationships governing the inhibition of key enzymes in the cholesterol biosynthesis pathway. Foundational research has demonstrated that this compound is an effective inhibitor of squalene (B77637) mono-oxygenase. bohrium.com Concurrently, its derivative, Trisnorsqualene N-methylcyclopropylamine, has been shown to inhibit 2,3-oxidosqualene (B107256) cyclase. bohrium.com

The inhibitory concentrations (IC50) for these compounds have been determined, providing a quantitative measure of their potency. For instance, this compound inhibits the conversion of squalene to squalene epoxide with an IC50 of 5.0 microM, while Trisnorsqualene N-methylcyclopropylamine inhibits the conversion of squalene to lanosterol with an IC50 of 12.0 microM. bohrium.com Furthermore, both compounds have demonstrated potent inhibition of cholesterol biosynthesis from acetate (B1210297) in HepG2 cells, with IC50 values of 1.0 microM and 0.5 microM for this compound and Trisnorsqualene N-methylcyclopropylamine, respectively. bohrium.com

These findings have laid the groundwork for the rational design of next-generation derivatives with enhanced properties. Future research endeavors are anticipated to focus on synthesizing new analogs with modifications to the cyclopropylamine moiety and the squalene backbone. The objective of these synthetic efforts will be to improve target selectivity, increase potency, and optimize pharmacokinetic profiles. By systematically altering the chemical architecture of the parent compound, researchers aim to develop derivatives that exhibit superior therapeutic potential with fewer off-target effects.

Interactive Table: Inhibitory Activity of this compound and its N-methyl Derivative.

Compound Target Enzyme Substrate Conversion Inhibited IC50 (microM) Cell-Based Cholesterol Synthesis Inhibition (IC50, microM)
This compound Squalene mono-oxygenase [3H]-squalene to [3H]squalene epoxide 5.0 1.0

Integration of this compound into Advanced Analytical Platforms

While the primary application of this compound has been as a biochemical probe to study cholesterol biosynthesis, its unique structure and inhibitory properties make it a candidate for integration into advanced analytical platforms. To date, specific applications of this compound in this context are not widely reported in publicly available literature, representing a significant area for future research.

Potential future applications could include the development of affinity chromatography matrices where this compound is immobilized to purify squalene mono-oxygenase and related binding proteins. Such a tool would be invaluable for proteomic studies aimed at identifying protein-protein interactions within the cholesterol biosynthesis pathway. Furthermore, fluorescently or isotopically labeled derivatives of this compound could be synthesized to serve as chemical probes for high-throughput screening assays or for in vivo imaging studies to visualize the distribution and target engagement of the inhibitor. The development of such analytical tools would greatly enhance our ability to study the intricate regulation of cholesterol metabolism.

Exploration of Unconventional Reactivities and Applications for this compound

The inherent reactivity of the cyclopropylamine functional group opens up possibilities for this compound to participate in unconventional chemical reactions, leading to novel applications beyond its role as an enzyme inhibitor. The strained three-membered ring of the cyclopropyl (B3062369) group can undergo ring-opening reactions under specific conditions, which could be exploited for the development of targeted covalent inhibitors or for the synthesis of novel molecular scaffolds.

Currently, the exploration of such unconventional reactivities for this compound itself is a nascent field. However, the broader field of cyclopropylamine chemistry provides a roadmap for potential future investigations. For example, transition metal-catalyzed reactions could be employed to achieve selective C-C bond cleavage of the cyclopropane (B1198618) ring, leading to the formation of new carbo- and heterocyclic structures. The application of photochemical activation methods could also unveil novel cycloaddition pathways. The exploration of these reactivities could lead to the discovery of new biological activities and applications for this compound derivatives in areas such as oncology or infectious diseases, where cholesterol metabolism is often dysregulated.

Collaborative Research Paradigms in this compound Science

The advancement of our understanding and application of this compound will be significantly enhanced through collaborative research paradigms. The multifaceted nature of drug discovery and development necessitates the integration of expertise from various disciplines, including synthetic chemistry, biochemistry, pharmacology, and clinical medicine. Academic-industry partnerships are particularly crucial in this regard, as they can bridge the gap between basic scientific discovery and the translation of these findings into tangible therapeutic solutions.

While specific large-scale collaborative consortia focused solely on this compound are not prominent in the current research landscape, the general trend in pharmaceutical research points towards the increasing importance of such partnerships. Future progress in the field will likely be driven by joint ventures between academic laboratories with expertise in synthesis and mechanistic biology, and pharmaceutical companies with the resources for high-throughput screening, preclinical development, and clinical trials. These collaborations will be essential for navigating the complex process of drug development and for realizing the full therapeutic potential of next-generation this compound derivatives.

Q & A

Q. What is the primary biological target of Trisnorsqualene cyclopropylamine, and what is its inhibitory mechanism?

TNS-CPA is a slow-tight-binding inhibitor of vertebrate squalene epoxidase (SE), a key enzyme in sterol biosynthesis. It exhibits an IC50 of 49 μM, Ki of 1.3 μM, and k-inact of 944 min⁻¹ for pig SE. The cyclopropylamine moiety mimics squalene’s structure, enabling competitive binding to SE’s active site . Methodologically, inhibition kinetics can be studied using enzyme activity assays with radiolabeled squalene and monitoring epoxidation rates in vitro .

Q. How is this compound synthesized, and what are the critical steps to ensure stereochemical purity?

Synthesis involves enantiospecific cyclopropanation of squalene derivatives, followed by functionalization of the cyclopropylamine group. A key challenge is maintaining cyclopropane ring stability during purification. For example, resolution of enantiomers via diastereomeric salts (e.g., dibenzoyltartaric acid) requires non-protic solvents like acetone to prevent ring-opening decomposition . Chiral auxiliary-mediated cyclopropanation is recommended for direct enantiomer separation .

Q. What analytical techniques are used to confirm the structural integrity of TNS-CPA?

Tandem mass spectrometry (MS/MS) and photoion-photoelectron coincidence spectroscopy are critical for verifying dissociation pathways and ionized structures. Thermodynamic stability can be assessed using RRKM modeling to predict isomerization and fragmentation rates . Additionally, IR spectroscopy and X-ray crystallography validate molecular conformation .

Advanced Research Questions

Q. How does TNS-CPA’s inhibitory potency vary across species, and what structural modifications improve selectivity?

TNS-CPA shows species-specific efficacy: it is more potent against pig SE (IC50 = 49 μM) than rat SE, where the homologue TNS-methylamine (IC50 = 490 μM) is preferred. This difference arises from SE active-site variations, necessitating pharmacophore optimization. Affinity resins with TNS-CPA derivatives have successfully purified pig SE, while TNS-methylamine-based resins are used for rat SE . Comparative molecular docking and mutagenesis studies can identify critical binding residues .

Q. Why does TNS-CPA exhibit unexpected receptor cross-reactivity in serotonin (5-HT) receptor assays?

Despite being designed as a 5-HT2A/2B/2C receptor probe, TNS-CPA shows higher affinity for 5-HT1A/B/D receptors (Ki < 10 nM) than its parent compound DOI. This is attributed to the cyclopropylamine group’s conformational rigidity, enabling broader π-π interactions. Researchers must use calcium flux assays (EC50 determination) and receptor knockout models to distinguish target-specific effects .

Q. What strategies mitigate cyclopropane ring instability during TNS-CPA synthesis and storage?

Decomposition occurs via acid-catalyzed ring-opening, particularly in protic solvents. Mitigation strategies include:

  • Using dry, aprotic solvents (e.g., Et₂O) for salt formation .
  • Storing compounds as stable HCl salts at low temperatures (−20°C) .
  • Avoiding prolonged heating during recrystallization . Stability can be monitored via NMR to track ring integrity over time .

Q. How can TNS-CPA’s pharmacokinetic properties be optimized for in vivo studies?

Structural modifications like N-methylation reduce potency (IC50 increases to 100 μM) but enhance metabolic stability. Pharmacokinetic profiling using LC-MS/MS in rodent models reveals improved bioavailability when formulated in lipid-based carriers. Additionally, deuterium labeling at labile positions slows hepatic clearance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting receptor affinity data for TNS-CPA in published studies?

Discrepancies arise from assay conditions (e.g., radioligand choice, cell line variability). For example, TNS-CPA’s 5-HT2A Ki ranges from 2–10 nM depending on the use of [³H]ketanserin vs. [³H]LSD. Standardization using reference agonists (e.g., DOI) and normalizing data to receptor density (Bmax) improves comparability .

Q. Why do computational models predict TNS-CPA’s SE binding mode inaccurately?

Molecular docking often underestimates the role of SE’s flexible loops in accommodating the cyclopropane ring. Hybrid QM/MM simulations incorporating enzyme dynamics better replicate experimental Ki values. Experimental validation via cryo-EM of SE-TNS-CPA complexes is recommended .

Methodological Recommendations

  • Receptor Binding Assays: Use heterologous expression systems (e.g., HEK-293 cells) with uniform receptor density. Include saturation and competition binding protocols to calculate Ki and Bmax .
  • Enzyme Inhibition Studies: Pre-incubate SE with TNS-CPA for 30 minutes to achieve slow-tight-binding equilibrium before initiating reactions .
  • Synthetic Protocols: Prioritize chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective cyclopropanation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.